molecular formula C6H16Cl2N2OS B13587896 4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride CAS No. 2803862-04-4

4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride

Cat. No.: B13587896
CAS No.: 2803862-04-4
M. Wt: 235.17 g/mol
InChI Key: UAIBDXALYOZLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminomethyl group and a thian-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride typically involves multiple steps. One common method includes the reaction of a thian-1-one derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride can be compared with other similar compounds, such as:

    4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.

    4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists.

    4-(Aminomethyl)pyridine: Utilized in various organic synthesis applications.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

CAS No.

2803862-04-4

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.17 g/mol

IUPAC Name

(1-imino-1-oxothian-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H14N2OS.2ClH/c7-5-6-1-3-10(8,9)4-2-6;;/h6,8H,1-5,7H2;2*1H

InChI Key

UAIBDXALYOZLMR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=N)(=O)CCC1CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.